molecular formula C17H25BrN2O2 B247542 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine

4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine

Cat. No. B247542
M. Wt: 369.3 g/mol
InChI Key: KWPQHJMDAHOJMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine, also known as BRL-15572, is a synthetic compound that belongs to the class of morpholine derivatives. BRL-15572 has been extensively studied for its potential therapeutic applications in various medical conditions.

Scientific Research Applications

4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has been studied for its potential therapeutic applications in various medical conditions, including anxiety disorders, depression, and addiction. Studies have shown that 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α2-adrenoceptor, which is involved in the regulation of stress response, anxiety, and mood. 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has also been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation.

Mechanism Of Action

4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine acts as a selective antagonist of the α2-adrenoceptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. The α2-adrenoceptor is involved in the regulation of stress response, anxiety, and mood. By blocking the activity of the α2-adrenoceptor, 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine increases the release of norepinephrine and other neurotransmitters, which leads to anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has anxiolytic and antidepressant effects in animal models of anxiety and depression. 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has also been shown to modulate the activity of the dopamine system, which is involved in the regulation of reward and motivation. 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its therapeutic effects.

Advantages And Limitations For Lab Experiments

4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine has several advantages for lab experiments, including its high purity level, its selective activity on the α2-adrenoceptor, and its well-established mechanism of action. However, 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine also has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for the research on 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine. One direction is to investigate its potential therapeutic applications in other medical conditions, such as schizophrenia and attention deficit hyperactivity disorder. Another direction is to develop more potent and selective α2-adrenoceptor antagonists based on the structure of 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine. Additionally, further studies are needed to investigate the long-term effects and safety of 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine in animal models and humans.

Synthesis Methods

The synthesis of 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine involves the reaction of 5-bromo-2-methoxybenzyl chloride with 4-piperidin-1-ylmorpholine in the presence of a base. The reaction yields 4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine as a white crystalline solid with a high purity level. The purity of the compound can be further enhanced by recrystallization or chromatographic methods.

properties

Product Name

4-[1-(5-Bromo-2-methoxybenzyl)-4-piperidinyl]morpholine

Molecular Formula

C17H25BrN2O2

Molecular Weight

369.3 g/mol

IUPAC Name

4-[1-[(5-bromo-2-methoxyphenyl)methyl]piperidin-4-yl]morpholine

InChI

InChI=1S/C17H25BrN2O2/c1-21-17-3-2-15(18)12-14(17)13-19-6-4-16(5-7-19)20-8-10-22-11-9-20/h2-3,12,16H,4-11,13H2,1H3

InChI Key

KWPQHJMDAHOJMU-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCOCC3

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2CCC(CC2)N3CCOCC3

Origin of Product

United States

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